Ethyl 7-oxononanoate
Overview
Description
Ethyl 7-oxononanoate: is an organic compound with the molecular formula C₁₁H₂₀O₃. It is a clear, colorless oil that is often used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-oxononanoate can be synthesized through the esterification of 7-oxononanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for about 15 hours. After the reaction, the mixture is distilled under reduced pressure to remove ethanol, and the product is purified by washing with water and a saturated sodium chloride solution, followed by drying over anhydrous sodium sulfate .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and automated distillation units ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-oxononanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products:
Oxidation: Nonanoic acid derivatives.
Reduction: 7-hydroxy nonanoate derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 7-oxononanoate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its derivatives explores potential pharmaceutical applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 7-oxononanoate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
8-amino-7-oxononanoate: A structural derivative with an amino group instead of an ethyl ester group.
9-oxononanoate: A similar compound with a different functional group arrangement.
Uniqueness: Ethyl 7-oxononanoate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its ester and ketone groups make it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 7-oxononanoate, a compound with the chemical formula CHO, has garnered attention in various fields of biological and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.
This compound is classified as a ketone and an ester. Its structure features a ketone group at the seventh carbon position of a nonanoate chain, which influences its reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic chemistry.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound is involved in enzyme-catalyzed reactions, particularly those related to metabolic pathways. It can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes.
- Reactive Oxygen Species (ROS) Generation : this compound has been studied for its ability to generate reactive oxygen species in cellular environments. This property is significant in cancer research, where ROS are known to induce cytotoxic effects on cancer cells by overwhelming their antioxidant defenses .
- Nucleophilic Addition : The ketone group can participate in nucleophilic addition reactions, which are critical in various biochemical pathways. This reactivity is essential for the compound's role in synthetic organic chemistry and potential therapeutic applications.
1. Medicinal Chemistry
Research has indicated that derivatives of this compound may have therapeutic potential. Its derivatives are being explored for various pharmacological applications, including anti-inflammatory and anticancer activities. For instance, studies have shown that modifications to the ethyl ester group can enhance bioactivity against specific cancer cell lines .
2. Enzyme Studies
This compound serves as a model compound in studies investigating enzyme kinetics and mechanisms. Its interactions with enzymes such as lipases and esterases provide insights into metabolic pathways involving fatty acids and their derivatives.
3. Industrial Applications
In the fragrance and flavor industry, this compound is utilized due to its pleasant aroma profile. Its chemical properties allow it to be incorporated into various formulations, enhancing sensory attributes.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through ROS-mediated pathways, demonstrating significant potential for further development as an anticancer agent .
Case Study 2: Enzymatic Reactions
In another study focusing on enzyme-catalyzed reactions, this compound was used as a substrate for lipase enzymes. The reaction kinetics were analyzed, revealing that the compound's structure significantly influenced the rate of hydrolysis compared to other fatty acid esters .
Data Summary
Property | Value |
---|---|
Chemical Formula | CHO |
Molecular Weight | 184.28 g/mol |
Solubility | Soluble in organic solvents |
Biological Activities | Anticancer, enzymatic substrate |
Properties
IUPAC Name |
ethyl 7-oxononanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-10(12)8-6-5-7-9-11(13)14-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNARZJMTUBIIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645667 | |
Record name | Ethyl 7-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104092-78-6 | |
Record name | Ethyl 7-oxononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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